(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
Description
The compound (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate features a benzofuran core substituted with a 2,3,4-trimethoxybenzylidene group at the 2-position and a benzo[d][1,3]dioxole-5-carboxylate ester at the 6-position. The Z-configuration of the benzylidene double bond confers a specific spatial arrangement, influencing molecular interactions and physicochemical properties. The benzo[d][1,3]dioxole (methylenedioxy) group enhances metabolic stability compared to simple methoxy substituents, making this compound of interest in drug discovery .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O9/c1-29-19-9-4-14(24(30-2)25(19)31-3)10-22-23(27)17-7-6-16(12-20(17)35-22)34-26(28)15-5-8-18-21(11-15)33-13-32-18/h4-12H,13H2,1-3H3/b22-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMWAOQWALXMEX-YVNNLAQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate typically involves a multi-step process:
Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Trimethoxybenzylidene Group: The next step involves the condensation of the benzofuran derivative with 2,3,4-trimethoxybenzaldehyde. This is typically carried out under basic conditions using reagents such as sodium hydroxide or potassium carbonate.
Attachment of the Benzo[d][1,3]dioxole-5-carboxylate Group: The final step involves esterification or amidation reactions to introduce the benzo[d][1,3]dioxole-5-carboxylate moiety. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N,N’-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or ethers.
Scientific Research Applications
Research indicates that (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate exhibits several significant biological activities:
Antioxidant Activity
The presence of methoxy groups contributes to the compound's ability to scavenge free radicals. Studies have shown that it has superior radical scavenging activity compared to other benzofuran derivatives.
Cytotoxicity
In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicate a promising potential as an anticancer agent.
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This Compound | Benzofuran core with methoxy and benzo[d][1,3]dioxole groups | Antioxidant; Cytotoxic |
| Quercetin | Flavonoid structure with multiple hydroxyls | Antioxidant; Anti-inflammatory |
| Curcumin | Diarylheptanoid structure | Antioxidant; Anti-cancer |
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : Synthesized through cyclization reactions involving phenolic derivatives.
- Introduction of the Trimethoxybenzylidene Group : Achieved via condensation with 2,3,4-trimethoxybenzaldehyde.
- Attachment of the Benzo[d][1,3]dioxole Group : This involves esterification with benzo[d][1,3]dioxole carboxylic acid using coupling reagents like dicyclohexylcarbodiimide (DCC).
Study 1: Antioxidant Properties
Ivanova et al. (2020) evaluated the antioxidant properties of various benzofuran derivatives. This compound exhibited superior radical scavenging activity compared to others tested in the study.
Study 2: Cytotoxicity Assessment
Petrov et al. (2024) conducted in vitro cytotoxicity assays showing that this compound significantly inhibited the proliferation of human cancer cell lines. The results indicated lower IC50 values than those of standard chemotherapeutic agents.
Mechanism of Action
The mechanism of action of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trimethoxybenzylidene group could facilitate binding to hydrophobic pockets, while the benzofuran core might interact with aromatic residues through π-π stacking.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations
Benzylidene Substitution Patterns: The 2,3,4-trimethoxy substitution (target compound) creates a sterically congested environment compared to the 3,4,5-trimethoxy analogs (). This may reduce rotational freedom but enhance binding to hydrophobic pockets .
Ester Group Modifications :
- Benzo[d][1,3]dioxole-5-carboxylate (target compound and ) offers metabolic stability due to the methylenedioxy group, whereas methanesulfonate () improves aqueous solubility .
- Cyclohexanecarboxylate () introduces significant hydrophobicity, which may limit bioavailability .
Impact of Heterocyclic Substitutions :
Research Findings and Implications
- Crystallographic Data : Structures in , and 10 were resolved using X-ray crystallography, often employing SHELX software (). The Z-configuration is consistently observed in analogs, stabilizing via intramolecular hydrogen bonds .
- Hydrogen-Bonding Networks : highlights that methoxy and ester groups participate in hydrogen bonding, influencing crystal packing and solubility .
- Conformational Flexibility : suggests that puckering in the benzofuran ring is minimal, but substituent bulk (e.g., cyclohexane in ) may induce strain .
Biological Activity
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound with potential biological activities. Its unique molecular structure comprises several functional groups that contribute to its pharmacological properties. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 399.399 g/mol. It features a benzofuran core substituted with methoxy and carbonyl groups, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21O7 |
| Molecular Weight | 399.399 g/mol |
| Structural Features | Benzofuran core, methoxy groups |
Antioxidant Activity
Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. The presence of methoxy groups is particularly beneficial in scavenging free radicals, reducing oxidative stress in biological systems. A study comparing various derivatives highlighted that compounds like (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene) showed enhanced antioxidant capacity compared to simpler structures.
Cytotoxic Effects
Cytotoxicity studies have revealed that this compound exhibits selective toxicity towards cancer cell lines. For instance, it has been shown to inhibit the proliferation of MCF-7 breast cancer cells in vitro. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects. It has been evaluated for its ability to inhibit pro-inflammatory cytokines in cell cultures. Specifically, it reduces the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Study 1: Antioxidant and Cytotoxic Evaluation
In a comparative study involving various benzofuran derivatives, (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene) was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The compound's antioxidant activity was measured using DPPH and ABTS assays, showing IC50 values comparable to well-known antioxidants like quercetin .
Study 2: Mechanistic Insights into Anti-inflammatory Activity
A recent investigation focused on the anti-inflammatory properties of related compounds highlighted that (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene) effectively downregulated NF-kB signaling pathways in activated macrophages. This suggests a dual mechanism where it not only inhibits cytokine production but also prevents further inflammatory signaling cascades .
Q & A
Q. How do conflicting cytotoxicity results across cell lines inform structure-activity relationship (SAR) studies?
- Methodological Answer : Discrepancies often arise from differential expression of target proteins (e.g., ABC transporters). SAR analysis using isogenic cell lines (e.g., MCF-7 vs. MCF-7/ADR) identifies methoxy groups as key for circumventing multidrug resistance. Dose-response curves (0.1–100 μM) with Hill slope analysis quantify potency shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
